1,3-Propanediol dimethanesulfonate

概要

説明

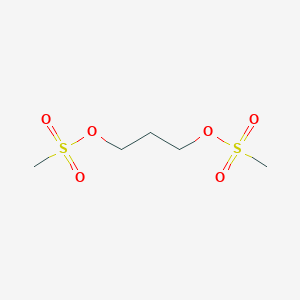

1,3-Propanediol dimethanesulfonate is an organic compound with the molecular formula C5H12O6S2. It is a derivative of 1,3-propanediol, where both hydroxyl groups are replaced by methanesulfonate groups. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

準備方法

1,3-Propanediol dimethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-propanediol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of this compound.

Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

化学反応の分析

1,3-Propanediol dimethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium iodide.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 1,3-propanediol and methanesulfonic acid.

Reduction: It can be reduced to 1,3-propanediol using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Scientific Research Applications

1,3-Propanediol dimethanesulfonate has several notable applications in scientific research:

- Alkylating Agent : The compound acts as an alkylating agent, introducing alkyl groups into molecules. This property is exploited in studies involving DNA interactions, allowing researchers to investigate cellular processes such as cell cycle progression and mitosis inhibition.

- Biochemical Studies : It serves as a reagent for modifying proteins and nucleic acids, facilitating biochemical studies aimed at understanding molecular mechanisms within cells.

- Drug Delivery Systems : The ability of this compound to form stable complexes with various drugs makes it a candidate for use in drug delivery systems, enhancing the efficacy and stability of pharmaceutical formulations.

Industrial Applications

This compound finds utility in various industrial processes:

- Synthesis Intermediate : It is used as an intermediate in the synthesis of organic compounds, including pharmaceuticals and agrochemicals. Its unique chemical properties allow for the production of diverse chemical entities .

- Polymer Production : The compound acts as a cross-linking agent in the production of polymers and resins. This enhances the mechanical properties of final products, making it valuable in materials science .

Case Study 1: Biological Production

Recent advancements in the biological production of 1,3-propanediol highlight its significance in green chemistry. Research has focused on developing microbial cell factories that utilize renewable feedstocks to produce this compound efficiently. These bioprocesses aim to reduce production costs while minimizing by-product formation .

Case Study 2: Chemosterilization

A study investigated the chemosterilization effects of this compound on sea lampreys (Petromyzon marinus). The compound exhibited potential sterilizing activity at specific doses, demonstrating its application in ecological management strategies .

作用機序

The mechanism of action of 1,3-propanediol dimethanesulfonate involves its ability to act as a bifunctional alkylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, such as DNA and proteins, leading to cross-linking and modification of their structure and function. This property is particularly useful in the development of certain pharmaceuticals and biochemical reagents.

類似化合物との比較

1,3-Propanediol dimethanesulfonate can be compared with other similar compounds, such as:

1,2-Propanediol dimethanesulfonate: This compound has a similar structure but with the methanesulfonate groups attached to the 1 and 2 positions of the propanediol backbone. It exhibits different reactivity and applications due to the positional difference.

1,3-Butanediol dimethanesulfonate: This compound has an additional carbon in the backbone, which affects its physical and chemical properties, making it suitable for different applications.

1,3-Propanediol diacetate: Instead of methanesulfonate groups, this compound has acetate groups, leading to different reactivity and uses in organic synthesis.

The uniqueness of this compound lies in its specific reactivity and the ability to form stable intermediates in various chemical processes.

生物活性

1,3-Propanediol dimethanesulfonate (CAS Number: 15886-84-7) is a chemical compound that has garnered attention due to its diverse applications and biological activities. This article delves into its biological properties, safety profile, and potential applications based on current research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂O₆S₂ |

| Molecular Weight | 232.275 g/mol |

| Density | 1.4 g/cm³ |

| Boiling Point | 468.3 °C at 760 mmHg |

| Flash Point | 237 °C |

Toxicity and Safety

The safety assessment of this compound indicates a relatively low toxicity profile. Acute oral LD50 values have been reported in various studies, suggesting that the compound exhibits moderate toxicity in mammalian species. For instance, propanediol has an LD50 of approximately 14.9 mL/kg .

Antimicrobial Properties

This compound demonstrates notable antibacterial activity , contributing to the microbial stability of formulations in which it is used. This property is particularly beneficial in cosmetic and personal care products, where maintaining product integrity over time is crucial .

Penetration Enhancer

Research indicates that 1,3-propanediol can act as a penetration enhancer for various pharmaceutical compounds. In vitro studies have shown that it significantly improves the absorption of drugs through human skin. For example, when tested with estradiol, the steady-state flux was markedly higher with propanediol compared to other diols like butanediol . This property makes it a valuable ingredient in topical formulations aimed at enhancing drug delivery.

Microbial Production

A recent study highlighted the efficient microbial production of 1,3-propanediol from diverse carbohydrates using genetically engineered Escherichia coli. This approach not only reduces production costs but also enhances yield significantly compared to traditional methods . The engineered strains achieved a production yield of 2.93 g/L in shake flask cultivation.

Application in Cosmetics

In cosmetic formulations, this compound has been shown to enhance the sensory profile while also providing antimicrobial benefits. Products formulated with this compound have reported improved stability and reduced unpleasant odors .

特性

IUPAC Name |

3-methylsulfonyloxypropyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O6S2/c1-12(6,7)10-4-3-5-11-13(2,8)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIFZJHANFOZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884857 | |

| Record name | 1,3-Propanediol, 1,3-dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15886-84-7 | |

| Record name | 1,3-Propanediol, 1,3-dimethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15886-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015886847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene dimethanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 1,3-dimethanesulfonate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol, 1,3-dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-PROPANEDIOL DIMETHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CH69AK7FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3-propanediol dimethanesulfonate induce sterility in male house flies?

A1: this compound primarily acts by inducing dominant lethal mutations in sperm cells []. This means that while sperm production is not completely halted, the resulting fertilized eggs are largely non-viable. Research shows that after injecting male houseflies with 20 µg of this compound, the majority of sperm carried dominant lethal mutations, leading to sterility in initial matings []. Microscopic examination of the testes revealed damage to meiotic and premeiotic cells, with pycnotic nuclei observed one day after injection and spermatocytes exhibiting chromosomal bridges and fragments within two to three days post-injection [].

Q2: What are the differences in the effects of this compound and x-ray radiation on the reproductive systems of male house flies?

A2: While both this compound and x-ray radiation can induce sterility in male house flies, their mechanisms and long-term effects differ significantly []. This compound primarily damages developing sperm cells, leading to dominant lethal mutations but not complete cessation of sperm production []. In contrast, x-ray radiation at a dose of 3 kR eliminates all gonial cells, completely halting spermatogenesis []. This difference in action is reflected in the recovery of fertility: males treated with this compound can regain fertility with repeated mating as healthy sperm are produced, while x-ray irradiated males remain permanently sterile [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。